([(2-Bromocyclopentyl)oxy]methyl)benzene
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Overview
Description
([(2-Bromocyclopentyl)oxy]methyl)benzene is a chemical compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a bromocyclopentyl group attached to a benzene ring via an oxy-methyl linkage .
Preparation Methods
The synthesis of ([(2-Bromocyclopentyl)oxy]methyl)benzene typically involves the reaction of 2-bromocyclopentanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
([(2-Bromocyclopentyl)oxy]methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
([(2-Bromocyclopentyl)oxy]methyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ([(2-Bromocyclopentyl)oxy]methyl)benzene involves its interaction with specific molecular targets. The bromocyclopentyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The oxy-methyl linkage provides a flexible connection between the benzene ring and the bromocyclopentyl group, allowing for diverse chemical interactions .
Comparison with Similar Compounds
([(2-Bromocyclopentyl)oxy]methyl)benzene can be compared with similar compounds such as:
([(2-Chlorocyclopentyl)oxy]methyl)benzene: Similar structure but with a chlorine atom instead of bromine.
([(2-Fluorocyclopentyl)oxy]methyl)benzene: Similar structure but with a fluorine atom instead of bromine.
([(2-Iodocyclopentyl)oxy]methyl)benzene: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo due to the presence of the bromine atom.
Properties
CAS No. |
90054-72-1 |
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Molecular Formula |
C12H15BrO |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
(2-bromocyclopentyl)oxymethylbenzene |
InChI |
InChI=1S/C12H15BrO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
InChI Key |
NNZPESLNGZTVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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